19-Hydroxy-10-deacetyl Baccatin-III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

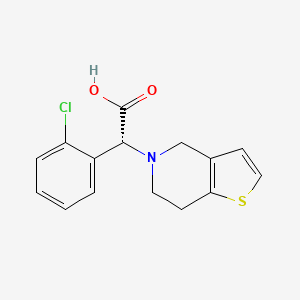

“19-Hydroxy-10-deacetylbaccatin III” is an impurity of Baccatin III and is extracted from the needles of Taxus Baccata . It is used to synthesize 19-hydroxydocetaxel which is a compound that exhibits a high level of cytotoxicity in vitro experimental models .

Synthesis Analysis

The synthesis of Baccatin III, a precursor to “19-Hydroxy-10-deacetyl Baccatin-III”, involves the enzyme Taxoid 10β-O-acetyltransferase (DBAT). This enzyme catalyzes the formation of baccatin III from 10-deacetylbaccatin III (10-DAB) . The activity essential residues of DBAT were elucidated, making it possible for the further structural-based re-design of the enzyme for efficient biotransformation of baccatin III .

Molecular Structure Analysis

The molecular structure of “19-Hydroxy-10-deacetyl Baccatin-III” is closely related to that of 10-Deacetylbaccatin III . The key enzyme in the biosynthesis of the famous anticancer drug paclitaxel, Taxoid 10β-O-acetyltransferase (DBAT), catalyzes the formation of baccatin III from 10-deacetylbaccatin III (10-DAB) .

Chemical Reactions Analysis

The key enzyme in the production of baccatin III, a key precursor in paclitaxel synthesis, is Taxoid 10β-O-acetyltransferase (DBAT). It produces baccatin III by transferring an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III .

Wissenschaftliche Forschungsanwendungen

Cancer Research

“19-Hydroxy-10-deacetyl Baccatin-III” is a crucial precursor in the biosynthesis pathway of paclitaxel , a globally recognized cancer chemotherapeutic agent . Paclitaxel has been widely used in the clinical treatment of various cancers, including breast cancer, lung cancer, and colorectal cancers .

Drug Synthesis

The distinct structural features of “19-Hydroxy-10-deacetyl Baccatin-III” allow researchers to explore innovative drug candidates, targeting a diverse array of health conditions and therapeutic areas . It serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds .

Organic Synthesis

Beyond the pharmaceutical domain, “19-Hydroxy-10-deacetyl Baccatin-III” also finds applications in the broader scientific community. Researchers in the field of organic synthesis may leverage the compound’s distinct characteristics to drive forward their respective areas of study .

Material Science

In the field of material science, “19-Hydroxy-10-deacetyl Baccatin-III” can be used due to its unique structural features . Its specific properties can contribute to the development of new materials.

Agrochemical Development

“19-Hydroxy-10-deacetyl Baccatin-III” can also be used in agrochemical development . Its unique characteristics can be leveraged to create effective agrochemicals.

Biotransformation Research

“19-Hydroxy-10-deacetyl Baccatin-III” is used in biotransformation research. For instance, it is used in studies involving the heterologous expression of 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains for biotransformation .

Renewable Resource Utilization

Taxus needles, which are renewable and have a relatively high content of 10-DAB, can be used as an effective source of the catalytic substrate 10-DAB . The method used in this study can shorten the production process of Taxus extraction for baccatin III synthesis and provide a reliable strategy for the efficient production of baccatin III by recombinant strains and the improvement of resource utilization rate of Taxus needles .

Semi-Synthesis of Paclitaxel

It is used as a key backbone intermediate for the semi-synthesis of Paclitaxel (Taxol), an anti-cancer drug, and Docetaxel and their analogs . It is used to study the biosynthetic pathway of Taxol .

Zukünftige Richtungen

Future research directions include increasing the production yield of Taxol, the parent compound of “19-Hydroxy-10-deacetyl Baccatin-III”, through various methods such as chemical synthesis, artificial culture, microbial fermentation, and tissue cell culture . There is also interest in understanding the Taxol biosynthetic pathway and related enzymes in fungi .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALOPRXVBVZSAC-RIFKXWPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Hydroxy-10-deacetyl Baccatin-III | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)